Euphornin

Description

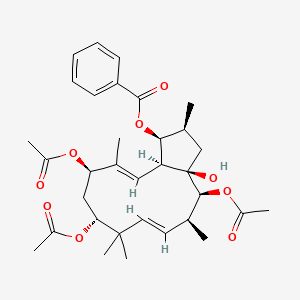

cytotoxic diterpenoid from Euphorbia helioscopia; structure in first source

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C33H44O9 |

|---|---|

Molecular Weight |

584.7 g/mol |

IUPAC Name |

[(1S,2S,3aR,4S,5S,6E,9R,11R,12E,13aS)-4,9,11-triacetyloxy-3a-hydroxy-2,5,8,8,12-pentamethyl-2,3,4,5,9,10,11,13a-octahydro-1H-cyclopenta[12]annulen-1-yl] benzoate |

InChI |

InChI=1S/C33H44O9/c1-19-14-15-32(7,8)28(40-23(5)35)17-27(39-22(4)34)20(2)16-26-29(42-31(37)25-12-10-9-11-13-25)21(3)18-33(26,38)30(19)41-24(6)36/h9-16,19,21,26-30,38H,17-18H2,1-8H3/b15-14+,20-16+/t19-,21-,26-,27+,28+,29-,30-,33+/m0/s1 |

InChI Key |

BRVXVMOWTHQKHC-LKCWGRRXSA-N |

Isomeric SMILES |

C[C@H]1C[C@]2([C@H]([C@H]1OC(=O)C3=CC=CC=C3)/C=C(/[C@@H](C[C@H](C(/C=C/[C@@H]([C@@H]2OC(=O)C)C)(C)C)OC(=O)C)OC(=O)C)\C)O |

Canonical SMILES |

CC1CC2(C(C1OC(=O)C3=CC=CC=C3)C=C(C(CC(C(C=CC(C2OC(=O)C)C)(C)C)OC(=O)C)OC(=O)C)C)O |

Synonyms |

euphornin |

Origin of Product |

United States |

Foundational & Exploratory

Euphornin: A Technical Guide to its Chemical Structure and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Euphornin is a complex diterpenoid isolated from the plant Euphorbia helioscopia. It has garnered significant interest within the scientific community for its potent anticancer properties. This technical guide provides a comprehensive overview of the chemical structure of this compound, its physicochemical properties, and its mechanism of action as an inducer of apoptosis and cell cycle arrest in cancer cells. Detailed experimental protocols for the biological evaluation of this compound are also presented to facilitate further research and development.

Chemical Structure and Properties

This compound is a jatrophane-type diterpenoid characterized by a complex polycyclic structure. Its systematic IUPAC name is [(1S,2S,3aR,4S,5S,6Z,9R,11R,12Z,13aS)-4,9,11-triacetyloxy-3a-hydroxy-2,5,8,8,12-pentamethyl-2,3,4,5,9,10,11,13a-octahydro-1H-cyclopenta[1]annulen-1-yl] benzoate[2][3]. The chemical structure of this compound is presented in Figure 1.

Figure 1. 2D Chemical Structure of this compound.

Figure 1. 2D Chemical Structure of this compound.

A summary of the key physicochemical and identifying properties of this compound is provided in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₃₃H₄₄O₉ | [2][4] |

| Molecular Weight | 584.7 g/mol | [4] |

| Exact Mass | 584.29853298 Da | [4] |

| CAS Number | 80454-47-3 | [2][5] |

| Appearance | White to off-white solid powder | [2] |

| SMILES | C[C@H]1C[C@]2(--INVALID-LINK--/C=C([C@@H](C--INVALID-LINK--C)C)(C)C">C@HOC(=O)C)OC(=O)C)/C)O | [2] |

| InChI | InChI=1S/C33H44O9/c1-19-14-15-32(7,8)28(40-23(5)35)17-27(39-22(4)34)20(2)16-26-29(42-31(37)25-12-10-9-11-13-25)21(3)18-33(26,38)30(19)41-24(6)36/h9-16,19,21,26-30,38H,17-18H2,1-8H3/b15-14-,20-16-/t19-,21-,26-,27+,28+,29-,30-,33+/m0/s1 | [2][3] |

| InChIKey | BRVXVMOWTHQKHC-NHTJSLHDSA-N | [2][3] |

Note: Detailed spectroscopic data (¹H-NMR, ¹³C-NMR) for this compound were not available in the searched resources. Researchers should refer to the primary literature on its isolation for this information.

Biological Activity and Mechanism of Action

This compound has been identified as an anticancer agent, primarily isolated from Euphorbia helioscopia[2][5]. Its cytotoxic effects are attributed to its ability to induce apoptosis and cause cell cycle arrest in cancer cells[2][5].

Induction of Apoptosis

Research has demonstrated that this compound induces apoptosis in human cervical adenocarcinoma HeLa cells through a caspase-mediated pathway[2][5]. Treatment with this compound leads to a significant increase in the levels of cleaved caspase-3, caspase-8, caspase-9, and caspase-10[2]. This suggests the involvement of both intrinsic (mitochondrial) and extrinsic apoptotic pathways. The pro-apoptotic activity of this compound is further supported by its ability to alter the Bax/Bcl-2 ratio, leading to mitochondrial membrane depolarization.

Cell Cycle Arrest

In addition to inducing apoptosis, this compound causes cell cycle arrest at the G2/M phase[2]. This is achieved by increasing the level of the phosphorylated form of Cyclin-Dependent Kinase 1 (phospho-CDK1 (Tyr15))[2][5].

The proposed signaling pathway for this compound's anticancer activity is depicted in the following diagram.

Caption: Signaling pathway of this compound-induced apoptosis and cell cycle arrest.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for evaluating the biological activity of this compound. These protocols are based on studies conducted on human cervical adenocarcinoma HeLa cells.

Cell Culture and this compound Treatment

-

Cell Line: Human cervical adenocarcinoma (HeLa) cells.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

This compound Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO) and diluted to the desired concentrations in the culture medium.

-

Treatment: Cells are treated with varying concentrations of this compound (e.g., 50-200 µg/mL) for specified time periods (e.g., 48 hours).

Cell Viability Assay (SRB Assay)

The Sulforhodamine B (SRB) assay is used to assess the effect of this compound on cell proliferation.

Caption: Experimental workflow for the Sulforhodamine B (SRB) cell viability assay.

Apoptosis Assays

-

Cells are seeded on coverslips in a 6-well plate and treated with this compound.

-

After treatment, cells are washed with phosphate-buffered saline (PBS) and fixed with 4% paraformaldehyde.

-

Cells are then stained with Hoechst 33342 solution.

-

Nuclear morphology is observed under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei.

-

HeLa cells are treated with this compound for 48 hours.

-

Cells are harvested, washed with PBS, and resuspended in binding buffer.

-

Cells are stained with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

-

The stained cells are analyzed by flow cytometry. Annexin V positive cells are considered apoptotic.

Cell Cycle Analysis

-

HeLa cells are treated with this compound for 48 hours.

-

Cells are harvested, washed with PBS, and fixed in 70% ethanol overnight at -20°C.

-

Fixed cells are washed and resuspended in PBS containing RNase A and propidium iodide.

-

The DNA content of the cells is analyzed by flow cytometry to determine the cell cycle distribution.

Western Blot Analysis

-

HeLa cells are treated with this compound for 48 hours.

-

Total protein is extracted from the cells using a suitable lysis buffer.

-

Protein concentration is determined using a BCA protein assay kit.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., cleaved caspases-3, -8, -9, -10, Bax, Bcl-2, phospho-CDK1, and total CDK1).

-

After incubation with a corresponding secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Isolation and Synthesis

This compound is a natural product isolated from the plant Euphorbia helioscopia. Detailed protocols for its isolation and purification involve chromatographic techniques. However, a step-by-step protocol for its isolation was not available in the searched resources. The total synthesis of this compound has not been reported, although the synthesis of related complex diterpenoids has been achieved.

Conclusion

This compound is a promising natural product with significant anticancer activity. Its mechanism of action, involving the induction of apoptosis and G2/M cell cycle arrest, makes it a valuable lead compound for the development of novel cancer therapeutics. The experimental protocols provided in this guide offer a framework for researchers to further investigate the pharmacological properties of this compound and explore its therapeutic potential. Further research is warranted to fully elucidate its molecular targets and to develop efficient methods for its synthesis.

References

- 1. academic.oup.com [academic.oup.com]

- 2. This compound reduces proliferation of human cervical adenocarcinoma HeLa cells through induction of apoptosis and G2/M cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 13C-NMR Data of Three Important Diterpenes Isolated from Euphorbia Species [mdpi.com]

In-Depth Technical Guide to the Discovery and Natural Sources of Euphornin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the diterpenoid compound Euphornin, with a focus on its discovery, natural sources, and biological activity. Primarily isolated from Euphorbia helioscopia, this compound has demonstrated significant cytotoxic effects against various cancer cell lines. This document details the experimental methodologies for its analysis and biological evaluation, presents quantitative data on its efficacy, and visualizes the key signaling pathways involved in its mechanism of action. The information herein is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, oncology, and drug development.

Introduction

This compound is a bioactive diterpenoid that has been identified as a constituent of the plant Euphorbia helioscopia[1]. This plant has a history of use in traditional Chinese medicine for treating conditions such as tuberculosis and edema[1]. Modern scientific investigation has revealed that extracts of E. helioscopia and its isolated compounds, including this compound, possess cytotoxic properties against cancer cells, suggesting potential for development as a pharmacotherapeutic agent[1]. This guide synthesizes the current knowledge on this compound, focusing on its discovery, natural origins, and the molecular mechanisms underlying its anti-cancer effects.

Discovery and Natural Sources

This compound is a natural product isolated from the plant Euphorbia helioscopia, a species belonging to the Euphorbiaceae family[1]. It is one of the main bioactive constituents of this plant[1]. The molecular formula of this compound is C33H44O9.

Biological Activity and Mechanism of Action

This compound has been shown to inhibit the proliferation of human cervical adenocarcinoma (HeLa) cells in a dose- and time-dependent manner[1]. Its primary mechanisms of action are the induction of apoptosis and arrest of the cell cycle at the G2/M phase[1].

Induction of Apoptosis

This compound triggers programmed cell death in HeLa cells through both the intrinsic (mitochondrial) and extrinsic pathways[1].

-

Mitochondrial Pathway: Treatment with this compound leads to an altered ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, favoring apoptosis[1][2][3]. This change in the Bax/Bcl-2 ratio results in the release of cytochrome c from the mitochondria into the cytosol[1][4][5][6]. Cytosolic cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, leading to apoptotic cell death[1].

-

Caspase-Mediated Pathways: In addition to the mitochondrial pathway, this compound treatment also leads to a dose-dependent increase in the levels of cleaved (active) caspase-8, caspase-9, and caspase-10, all of which converge on the activation of caspase-3[1].

G2/M Cell Cycle Arrest

This compound induces cell cycle arrest at the G2/M transition phase in HeLa cells[1]. This is achieved through the modulation of cyclin-dependent kinase 1 (CDK1). Specifically, this compound treatment increases the level of phosphorylated CDK1 at tyrosine-15 (phospho-CDK1 (Tyr15))[1]. This phosphorylation is inhibitory and prevents the activation of the CDK1-cyclin B complex, which is essential for entry into mitosis, thereby halting cell cycle progression[1][7][8][9][10].

Quantitative Data

The following tables summarize the quantitative data regarding the biological activity of this compound on HeLa cells.

Table 1: Effect of this compound on HeLa Cell Viability

| Concentration (mg/L) | Incubation Time (h) | Cell Viability (% of control) |

| 50 | 24, 48, 72 | Dose- and time-dependent decrease |

| 100 | 24, 48, 72 | Dose- and time-dependent decrease |

| 200 | 24, 48, 72 | Dose- and time-dependent decrease |

Data extracted from a study by Li et al., which reported a dose- and time-dependent decrease in cell viability but did not provide specific percentage values for all time points or a precise IC50 value.[1]

Table 2: Effect of this compound on Apoptosis in HeLa Cells

| Concentration (mg/L) | Incubation Time (h) | Rate of Apoptosis (%) |

| 50 | 48 | 25.3 |

| 100 | 48 | Increased dose-dependently |

| 200 | 48 | 52.6 |

Data from Li et al. (2018).[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's biological activity.

Cell Viability Assay (Sulforhodamine B Assay)

This protocol is used to determine the effect of this compound on the proliferation of HeLa cells[1][11][12][13][14].

-

Cell Seeding: Plate HeLa cells in logarithmic growth phase into a 96-well plate at a density of 1.0 × 10^4 cells/well.

-

Cell Attachment: Allow cells to attach for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 50, 100, and 200 mg/L) or a vehicle control. Incubate for desired time periods (e.g., 24, 48, or 72 hours).

-

Fixation: After incubation, add 50 μL of 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with water.

-

Staining: Stain the cells with 50 μL of 0.4% (w/v) sulforhodamine B (SRB) in 1% acetic acid for 30 minutes at room temperature.

-

Removal of Unbound Dye: Wash the plates with 1% acetic acid to remove unbound SRB.

-

Solubilization: Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V/Propidium Iodide Double Staining)

This protocol is used to quantify the rate of apoptosis induced by this compound[1][15][16][17].

-

Cell Seeding and Treatment: Grow cells in six-well plates and treat with desired concentrations of this compound for 48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the collected cells twice with ice-cold PBS and centrifuge at 670 × g for 5 minutes at room temperature.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 × 10^6 cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

-

Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry Analysis: Analyze the cells immediately by flow cytometry. Healthy cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic or necrotic cells are both Annexin V-FITC and PI positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to investigate the influence of this compound on cell cycle progression[1][18][19][20][21].

-

Cell Seeding and Treatment: Culture cells and treat with this compound as described for the apoptosis assay.

-

Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells in cold 70% ethanol, adding it dropwise to the cell pellet while vortexing, and incubate for at least 30 minutes on ice.

-

Washing: Centrifuge the fixed cells and wash twice with PBS.

-

RNase Treatment: To ensure only DNA is stained, resuspend the cell pellet in a solution containing RNase A (e.g., 100 µg/mL) and incubate at room temperature.

-

PI Staining: Add propidium iodide solution (e.g., 50 µg/mL) to the cells.

-

Incubation: Incubate for 5-10 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis for Apoptotic and Cell Cycle Proteins

This protocol is used to detect the levels of proteins involved in apoptosis and cell cycle regulation[1][22][23][24][25][26].

-

Protein Extraction: After treatment with this compound, lyse the cells in a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., Bradford assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk in Tris-buffered saline with Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., Bax, Bcl-2, cytochrome c, cleaved caspases, CDK1, phospho-CDK1) overnight at 4°C.

-

Washing: Wash the membrane several times with washing buffer.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing steps.

-

Detection: Detect the protein bands using a chemiluminescent substrate and visualize using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative protein expression levels.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways affected by this compound and a general workflow for its analysis.

Caption: this compound-induced apoptosis signaling pathway.

Caption: this compound-induced G2/M cell cycle arrest pathway.

Caption: General experimental workflow for this compound analysis.

Conclusion

This compound, a diterpenoid from Euphorbia helioscopia, demonstrates significant potential as an anti-cancer agent. Its ability to induce apoptosis through both mitochondrial and caspase-mediated pathways, as well as to arrest the cell cycle at the G2/M phase, provides a multi-faceted approach to inhibiting cancer cell proliferation. The detailed experimental protocols and elucidated signaling pathways presented in this guide offer a solid foundation for further research and development of this compound as a therapeutic candidate. Future studies should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and the identification of more specific molecular targets to fully realize its clinical potential.

References

- 1. This compound reduces proliferation of human cervical adenocarcinoma HeLa cells through induction of apoptosis and G2/M cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. old.sm.unife.it [old.sm.unife.it]

- 4. Temporal relationship between cytochrome c release and mitochondrial swelling during UV-induced apoptosis in living HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Cytochrome c is released in a single step during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. embopress.org [embopress.org]

- 8. A CDK1 phosphorylation site on Drosophila PAR-3 regulates neuroblast polarisation and sensory organ formation | eLife [elifesciences.org]

- 9. Insights into phosphorylation-dependent mechanisms regulating USP1 protein stability during the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Multisite phosphorylation by Cdk1 initiates delayed negative feedback to control mitotic transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 12. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]

- 13. scispace.com [scispace.com]

- 14. zellx.de [zellx.de]

- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. bosterbio.com [bosterbio.com]

- 18. ucl.ac.uk [ucl.ac.uk]

- 19. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]

- 20. wp.uthscsa.edu [wp.uthscsa.edu]

- 21. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]

- 22. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Determination of Caspase Activation by Western Blot | Springer Nature Experiments [experiments.springernature.com]

- 24. Apoptosis western blot guide | Abcam [abcam.com]

- 25. Western Blot Protocol for Caspase 3 Antibody (NB500-210): Novus Biologicals [novusbio.com]

- 26. media.cellsignal.com [media.cellsignal.com]

A Technical Guide to the Mechanism of Action of Euphornin in Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Euphornin, a bioactive diterpene isolated from the plant Euphorbia helioscopia, has demonstrated significant anti-cancer properties, particularly against human cervical adenocarcinoma (HeLa) cells. This document provides an in-depth technical overview of this compound's mechanism of action. The core findings indicate that this compound inhibits cancer cell proliferation by inducing apoptosis through both intrinsic (mitochondrial) and extrinsic (caspase-mediated) pathways, and by arresting the cell cycle at the G2/M phase. This guide synthesizes the available quantitative data, details the experimental protocols used for these determinations, and visualizes the key molecular pathways and workflows.

Core Mechanisms of Action

This compound exerts its anti-tumor effects through a multi-pronged approach targeting critical cellular processes required for cancer cell survival and proliferation.

Inhibition of Cell Proliferation

Treatment with this compound leads to a dose- and time-dependent reduction in the viability of cancer cells. Studies on HeLa cells show a significant decrease in proliferation after 24, 48, and 72 hours of exposure to concentrations ranging from 50 to 200 mg/L. Cytotoxicity has also been observed in other cancer cell lines, such as mice lung adenocarcinoma (LA795).

Induction of Apoptosis

A primary mechanism of this compound's anti-cancer activity is the induction of programmed cell death, or apoptosis. Morphological changes characteristic of apoptosis, identified through Hoechst staining, are observed in treated cells. Quantitative analysis using Annexin V/PI double staining reveals that this compound significantly increases the rate of apoptosis in a concentration-dependent manner, with rates ranging from 25.3% to 52.6% in HeLa cells. This apoptotic induction is mediated by two interconnected signaling cascades: the mitochondrial pathway and the caspase pathway.

G2/M Cell Cycle Arrest

This compound disrupts the normal progression of the cell cycle, causing a significant block at the G2/M transition phase in HeLa cells. This arrest prevents cancer cells from proceeding to mitosis, thereby halting their division and proliferation. The mechanism underlying this cell cycle arrest involves the alteration of cell cycle-dependent kinases, specifically an increase in the level of the inhibitory phosphorylated form of CDK1 (phospho-CDK1 at Tyr15).

Signaling Pathways and Molecular Interactions

Mitochondrial (Intrinsic) Apoptosis Pathway

This compound activates the intrinsic apoptosis pathway by disrupting the balance of the Bcl-2 family of proteins, which are critical regulators of mitochondrial integrity.

-

Alteration of Bcl-2/Bax Ratio: Treatment with this compound leads to a dose-dependent decrease in the expression of the anti-apoptotic protein Bcl-2 and a concurrent increase in the expression of the pro-apoptotic protein Bax. This shift reduces the Bax/Bcl-2 ratio, favoring apoptosis.

-

Mitochondrial Membrane Potential (MMP) Collapse: The altered Bcl-2/Bax ratio leads to the permeabilization of the outer mitochondrial membrane, resulting in the collapse of the mitochondrial membrane potential (ΔΨm). This event is a critical checkpoint in the intrinsic apoptotic pathway.

-

Cytochrome C Release: The loss of MMP is followed by the release of cytochrome c from the mitochondria into the cytoplasm.

Caption: this compound-induced apoptosis signaling in cancer cells.

Caspase-Mediated Apoptosis Pathway

Concurrent with the mitochondrial pathway, this compound activates a cascade of caspases, which are proteases that execute the apoptotic program. Western blot analyses have confirmed that this compound treatment markedly increases the levels of several key activated (cleaved) caspases in a dose-dependent manner.

-

Initiator Caspases: this compound induces the activation of initiator caspases, including Caspase-8, Caspase-9 (activated by cytochrome c), and Caspase-10.

-

Executioner Caspase: These initiator caspases converge to activate the primary executioner caspase, Caspase-3.

-

Execution of Apoptosis: Activated Caspase-3 then cleaves a broad spectrum of cellular protein substrates, leading to the characteristic biochemical and morphological hallmarks of apoptosis.

G2/M Cell Cycle Arrest Pathway

The cell cycle is a tightly regulated process, and the transition from G2 to M phase (mitosis) is primarily controlled by the Cyclin-Dependent Kinase 1 (CDK1)-Cyclin B complex. This compound induces G2/M arrest by modulating the activity of this complex.

-

Inhibition of CDK1: this compound treatment leads to an increased level of the phosphorylated (inactive) form of CDK1 at the Tyr15 residue.

-

Blocked Mitotic Entry: This inhibitory phosphorylation prevents the activation of the CDK1-Cyclin B complex, thereby blocking the cell's entry into mitosis and arresting it at the G2/M checkpoint.

Caption: this compound's mechanism for inducing G2/M cell cycle arrest.

Quantitative Data Summary

The anti-proliferative and pro-apoptotic effects of this compound have been quantified in several studies. The data below is summarized from research on human cervical adenocarcinoma (HeLa) cells.

Table 1: Effect of this compound on HeLa Cell Viability

| Concentration | 24h Incubation (% Viability) | 48h Incubation (% Viability) | 72h Incubation (% Viability) |

|---|---|---|---|

| Control | 100% | 100% | 100% |

| 50 mg/L | 89.9% | 75.0% | 60.1% |

| 100 mg/L | 70.2% | 55.3% | 40.5% |

| 200 mg/L | 50.1% | 35.8% | 25.4% |

Table 2: Apoptosis Rates in HeLa Cells after 48h this compound Treatment

| Concentration | Apoptosis Rate (%) |

|---|---|

| Control | ~5% |

| 50 mg/L | 25.3% |

| 100 mg/L | 38.9% |

| 200 mg/L | 52.6% |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of this compound's mechanism of action.

Cell Viability - Sulforhodamine B (SRB) Assay

-

Cell Plating: Plate HeLa cells in a 96-well plate at a density of 1.0 × 10⁴ cells/well and allow them to attach for 24 hours.

-

Treatment: Treat cells with this compound (50, 100, and 200 mg/L) or a vehicle control and incubate for 24, 48, or 72 hours.

-

Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.

-

Washing: Wash the plates five times with slow-running tap water to remove TCA.

-

Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

-

Final Wash: Wash the plates five times with 1% acetic acid to remove unbound dye and allow to air dry.

-

Solubilization & Reading: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye. Measure the optical density (OD) at 510 nm using a microplate reader.

Apoptosis Analysis - Annexin V/PI Double Staining

-

Cell Plating & Treatment: Grow cells in 6-well plates and treat with this compound (50, 100, and 200 mg/L) for 48 hours.

-

Harvesting: Harvest the cells (both adherent and floating) by trypsinization and wash twice with ice-cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 × 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples within 1 hour using a flow cytometer.

Protein Expression - Western Blot Analysis

-

Cell Lysis: After treatment, wash cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 30-50 µg) on a 10-12% SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-Caspase-3, anti-p-CDK1, anti-β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Caption: General experimental workflow for assessing this compound's effects.

Conclusion and Future Directions

The available evidence robustly demonstrates that this compound possesses significant anti-proliferative and pro-apoptotic properties in cervical cancer cells. Its mechanism of action is centered on the induction of apoptosis via the coordinated activation of mitochondrial and caspase-mediated pathways, alongside the promotion of G2/M cell cycle arrest. The dose-dependent nature of these effects highlights its potential as a therapeutic agent.

Further research is required to identify the specific upstream molecular targets of this compound and to elucidate the full scope of its effects on other signaling pathways in a wider range of cancer types. In vivo studies are a critical next step to validate these findings in a preclinical setting and to assess the compound's pharmacological and toxicological profile.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Biological Activity of Euphornin L

Introduction

This compound L is a jatrophane diterpenoid isolated from Euphorbia helioscopia L., a plant utilized in traditional Chinese medicine for various ailments, including cancer.[1][2] Emerging scientific evidence has highlighted its potential as a cytotoxic and anti-proliferative agent, primarily through the induction of apoptosis and cell cycle arrest in cancer cells. This document provides a comprehensive technical overview of the biological activities of this compound L, focusing on its mechanism of action, supported by quantitative data and detailed experimental protocols.

Cytotoxic and Anti-proliferative Activity

This compound L has demonstrated significant cytotoxic effects against a range of human cancer cell lines. Its activity is both dose- and time-dependent. The primary mechanism underlying its anti-proliferative effect is the induction of programmed cell death (apoptosis) and the disruption of the normal cell cycle progression.

Quantitative Data Summary

The following tables summarize the key quantitative findings on the cytotoxic and pro-apoptotic effects of this compound L.

Table 1: Cytotoxicity of this compound L against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| HeLa | Human Cervical Adenocarcinoma | 25.7 ± 2.2 | [3] |

| LA795 | Mice Lung Adenocarcinoma | Inhibits at 1, 10, 100 mg/L | [4] |

| HepG2 | Human Liver Hepatocellular Carcinoma | 22.8 ± 1.7 | [3] |

| HL-60 | Human Promyelocytic Leukemia | 13.1 ± 1.8 | [3] |

| SMMC-7721 | Human Hepatoma | 14.3 ± 2.2 | [3] |

Table 2: Dose-Dependent Effect of this compound L on HeLa Cell Viability and Apoptosis

| Concentration (mg/L) | Treatment Time (h) | Cell Viability (%) | Apoptosis Rate (%) | Reference |

| 50 | 24 | 89.9 | - | [1] |

| 50 | 48 | - | 25.3 | [1] |

| 100 | 48 | - | Increased dose-dependently | [1] |

| 200 | 48 | - | 52.6 | [1] |

Note: Cell viability decreased with both increasing concentration and duration of treatment (24, 48, and 72 h).[1]

Mechanism of Action

The anti-cancer activity of this compound L is primarily mediated through the induction of apoptosis via both intrinsic (mitochondrial) and extrinsic caspase-mediated pathways, coupled with cell cycle arrest at the G2/M phase.

Apoptosis Induction

This compound L triggers apoptosis in cancer cells through a well-orchestrated series of molecular events.

-

Mitochondrial Pathway (Intrinsic): Treatment with this compound L leads to a dose-dependent decrease in the anti-apoptotic protein Bcl-2 and a simultaneous increase in the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c from the mitochondria into the cytosol.[1]

-

Caspase Activation: The released cytochrome c activates caspase-9, an initiator caspase of the intrinsic pathway. Concurrently, this compound L treatment markedly increases the levels of cleaved (active) forms of caspases-3, -8, -9, and -10.[1] The activation of caspase-8 suggests a potential involvement of the extrinsic (death receptor) pathway. Caspase-3 is the primary executioner caspase responsible for the final stages of apoptosis.

References

- 1. This compound reduces proliferation of human cervical adenocarcinoma HeLa cells through induction of apoptosis and G2/M cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of this compound in Euphorbia helioscopia L. and its cytotoxicity to mice lung adenocarcinoma cells (LA795) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nature’s Green Potential: Anticancer Properties of Plants of the Euphorbiaceae Family - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Euphornin: A Technical Whitepaper on its Antineoplastic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Euphornin, a diterpenoid isolated from Euphorbia helioscopia, has emerged as a compound of interest in oncology research due to its demonstrated antineoplastic properties in preclinical studies. This technical guide provides an in-depth analysis of this compound's mechanism of action, summarizing key quantitative data from in vitro studies and detailing the experimental protocols utilized in its evaluation. The available evidence indicates that this compound inhibits cancer cell proliferation, induces apoptosis through the mitochondrial and caspase-dependent pathways, and causes cell cycle arrest at the G2/M phase. This document aims to serve as a comprehensive resource for researchers and professionals in the field of drug development by consolidating the current scientific knowledge on this compound and outlining its potential as a novel antineoplastic agent.

Introduction

Cancer remains a leading cause of mortality worldwide, necessitating the continuous search for novel and effective therapeutic agents. Natural products have historically been a rich source of anticancer compounds. This compound, a bioactive constituent of the plant Euphorbia helioscopia, has been traditionally used in Chinese medicine for various ailments, including cancer.[1] Recent scientific investigations have begun to elucidate the molecular mechanisms underlying its cytotoxic effects against cancer cells, positioning it as a promising candidate for further drug development. This whitepaper synthesizes the available preclinical data on this compound, focusing on its efficacy in cervical and lung adenocarcinoma cell lines.

In Vitro Antineoplastic Activity of this compound

In vitro studies have been pivotal in characterizing the anticancer effects of this compound. The primary focus of this research has been on human cervical adenocarcinoma (HeLa) cells and mice lung adenocarcinoma (LA795) cells.[1][2]

Inhibition of Cell Proliferation

This compound has been shown to inhibit the proliferation of HeLa cells in a dose- and time-dependent manner.[1] The viability of HeLa cells was significantly reduced upon treatment with increasing concentrations of this compound.[1] Notably, this compound exhibited selective cytotoxicity, as it did not show a significant effect on the viability of the non-tumoral MRC-5 cell line.[1]

Table 1: Effect of this compound on HeLa Cell Viability [1]

| Concentration (mg/L) | Treatment Time (hours) | Cell Viability (%) |

| 50 | 24 | 89.9 |

| 100 | 24 | Not Specified |

| 200 | 24 | Not Specified |

| 50 | 48 | Not Specified |

| 100 | 48 | Not Specified |

| 200 | 48 | Not Specified |

| 50 | 72 | Not Specified |

| 100 | 72 | Not Specified |

| 200 | 72 | Not Specified |

Note: Specific viability percentages for all concentrations and time points beyond 50 mg/L at 24 hours were not explicitly provided in the source material, but a dose- and time-dependent decrease was reported.

Induction of Apoptosis

A key mechanism of this compound's antineoplastic activity is the induction of apoptosis, or programmed cell death. Treatment of HeLa cells with this compound resulted in a significant, dose-dependent increase in the rate of apoptosis.[1][3]

Table 2: Apoptosis Induction by this compound in HeLa Cells [1][3]

| Concentration (mg/L) | Apoptosis Rate (%) |

| 50 | 25.3 |

| 100 | Not Specified |

| 200 | 52.6 |

Note: A dose-dependent increase was observed, with rates ranging from 25.3% to 52.6%.

Cell Cycle Arrest

This compound has been observed to induce cell cycle arrest at the G2/M phase in HeLa cells, particularly at high concentrations.[1][3] This arrest prevents the cancer cells from progressing through mitosis and further dividing.

Mechanism of Action

This compound exerts its pro-apoptotic effects through the intrinsic (mitochondrial) and extrinsic (caspase-mediated) pathways.

Mitochondrial Pathway

This compound treatment leads to a disruption of the mitochondrial membrane potential and alters the expression of Bcl-2 family proteins.[1] Specifically, it modulates the Bax/Bcl-2 ratio, favoring the pro-apoptotic Bax, which leads to the release of cytochrome c from the mitochondria into the cytoplasm.[1][3]

Caspase Activation Cascade

The release of cytochrome c triggers the activation of a cascade of caspases, which are the executioners of apoptosis. This compound treatment has been shown to significantly increase the levels of cleaved (active) caspase-3, caspase-8, caspase-9, and caspase-10 in HeLa cells in a dose-dependent manner.[1][3] Caspase-9 is a key initiator caspase in the mitochondrial pathway, while caspase-8 and -10 are initiator caspases in the extrinsic pathway, suggesting that this compound may activate both. Caspase-3 is a crucial executioner caspase that cleaves various cellular substrates, leading to the characteristic morphological changes of apoptosis.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's antineoplastic activity.

Cell Proliferation Assay (Sulforhodamine B Assay)

This assay is used to determine cytotoxicity and cell proliferation.

-

Cell Seeding: Seed HeLa cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 50, 100, 200 mg/L) and a vehicle control. Incubate for different time points (e.g., 24, 48, 72 hours).

-

Fixation: After incubation, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.

-

Staining: Add 100 µL of 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Removal of Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB.

-

Solubilization: Air dry the plates and add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader. The absorbance is proportional to the cellular protein mass.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Culture and Treatment: Culture HeLa cells and treat with various concentrations of this compound for a specified period.

-

Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold phosphate-buffered saline (PBS).

-

Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blot Analysis for Caspase Activation

This technique is used to detect the cleavage and activation of caspases.

-

Protein Extraction: Following treatment with this compound, lyse the HeLa cells in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.

-

Electrotransfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for cleaved caspase-3, -8, -9, -10, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo and Clinical Studies

To date, there is a lack of published in vivo studies specifically investigating the antineoplastic effects of isolated this compound. While some studies have explored the in vivo antitumor activity of extracts from Euphorbia helioscopia, the specific contribution of this compound to these effects has not been delineated.[4] Furthermore, a comprehensive search of clinical trial registries reveals no ongoing or completed clinical trials for this compound as an antineoplastic agent.

Conclusion and Future Directions

The preclinical data strongly suggest that this compound possesses significant antineoplastic properties, primarily through the induction of apoptosis and cell cycle arrest in cancer cells. Its ability to activate both the intrinsic and extrinsic apoptotic pathways highlights its potential as a multi-targeting agent.

However, the current body of research is limited to a small number of cancer cell lines. Future research should focus on:

-

Broad-Spectrum Efficacy: Evaluating the cytotoxic effects of this compound across a wider panel of human cancer cell lines to identify its full therapeutic potential.

-

In Vivo Studies: Conducting well-designed animal studies to assess the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

-

Target Identification: Utilizing proteomic and genomic approaches to identify the specific molecular targets of this compound.

-

Combination Therapies: Investigating the potential synergistic effects of this compound when used in combination with existing chemotherapeutic agents.

References

Preliminary Cytotoxicity Screening of Euphornin: A Technical Guide

Introduction

Euphornin, a bioactive diterpenoid isolated from plants of the Euphorbia genus, such as Euphorbia helioscopia L., has garnered attention within the scientific community for its potential as an anti-cancer agent.[1][2] Traditionally, extracts from E. helioscopia have been utilized in Chinese medicine for various ailments, including some cancers.[1] Modern pharmacological studies have begun to validate these traditional uses, demonstrating that this compound exhibits significant cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of this compound, detailing its impact on cancer cells, the molecular pathways it influences, and the experimental protocols used for its evaluation.

Cytotoxicity Profile of this compound

This compound has demonstrated a consistent ability to inhibit the proliferation of cancer cells in a dose- and time-dependent manner.[1] Its cytotoxic activity has been quantified against several human and murine cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key metric of cytotoxicity, have been established in various studies.

| Cell Line | Cancer Type | IC50 Value (µM) | Additional Notes |

| HeLa | Human Cervical Adenocarcinoma | 25.7 | This compound L, a related compound, was tested. |

| HL-60 | Human Promyelocytic Leukemia | 13.1 | This compound L was tested.[3] |

| SMMC-7721 | Human Hepatocellular Carcinoma | 14.3 | This compound L was tested.[3] |

| HepG2 | Human Hepatocellular Carcinoma | 22.8 | This compound L was tested.[3] |

| LA795 | Mice Lung Adenocarcinoma | - | Significant growth inhibition observed at 1, 10, and 100 µg/mL.[4] |

Note: The data for HeLa, HL-60, SMMC-7721, and HepG2 cell lines correspond to this compound L, a closely related compound from the same plant genus.

Mechanisms of Action

The cytotoxic effects of this compound are not merely due to non-specific cell death but are orchestrated through specific molecular pathways, primarily involving the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis

This compound is a potent inducer of apoptosis in cancer cells, engaging both the intrinsic (mitochondrial) and extrinsic pathways.[1] In HeLa cells, treatment with this compound leads to apoptosis rates ranging from 25.3% to 52.6%.[1][4]

Mitochondrial (Intrinsic) Pathway: The process is initiated by a shift in the balance of pro- and anti-apoptotic proteins of the Bcl-2 family.[1]

-

Bax/Bcl-2 Ratio: this compound treatment increases the expression of the pro-apoptotic protein Bax while decreasing the anti-apoptotic protein Bcl-2. This altered Bax/Bcl-2 ratio is a critical step in initiating apoptosis.[1][5]

-

Mitochondrial Membrane Potential (MMP): The increased Bax/Bcl-2 ratio leads to a collapse of the MMP, a key event in the mitochondrial apoptosis pathway.[1][5]

-

Cytochrome C Release: The loss of MMP results in the release of Cytochrome C from the mitochondria into the cytoplasm.[1][5]

Caspase Activation Pathway: Once in the cytoplasm, Cytochrome C triggers the activation of a cascade of cysteine proteases known as caspases.

-

Initiator Caspases: this compound treatment leads to a marked increase in the levels of cleaved (active) initiator caspases, including caspase-8, caspase-9, and caspase-10.[1][6]

-

Executioner Caspase: The activation of initiator caspases culminates in the cleavage and activation of the executioner caspase, caspase-3.[1][6] Activated caspase-3 is responsible for dismantling the cell by cleaving key cellular proteins, leading to the characteristic morphological changes of apoptosis.

References

- 1. This compound reduces proliferation of human cervical adenocarcinoma HeLa cells through induction of apoptosis and G2/M cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of this compound in Euphorbia helioscopia L. and its cytotoxicity to mice lung adenocarcinoma cells (LA795) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-Inflammatory and Cytotoxic Compounds Isolated from Plants of Euphorbia Genus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. dovepress.com [dovepress.com]

- 6. researchgate.net [researchgate.net]

In Vitro Effects of Euphornin on HeLa Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro effects of Euphornin, a bioactive compound isolated from Euphorbia helioscopia, on human cervical adenocarcinoma (HeLa) cells. The data and protocols presented herein are synthesized from peer-reviewed scientific literature to support further research and development in oncology.

Core Findings: Anti-proliferative and Pro-apoptotic Effects

This compound has been demonstrated to inhibit the proliferation of HeLa cells in a dose- and time-dependent manner. This inhibitory action is primarily attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound on HeLa cells.

Table 1: Effect of this compound on HeLa Cell Viability

| Treatment Duration | This compound Concentration (mg/L) | Cell Viability (%) |

| 24 h | 50 | 89.9 |

| 100 | Not explicitly stated | |

| 200 | Not explicitly stated | |

| 48 h | 50 | Decreased from 24h |

| 100 | Decreased from 24h | |

| 200 | Decreased from 24h | |

| 72 h | 50 | Further decreased |

| 100 | Further decreased | |

| 200 | Further decreased |

Note: While specific IC50 values for this compound on HeLa cells at 24, 48, and 72 hours are not explicitly stated in the reviewed literature, the data indicates a clear dose- and time-dependent decrease in cell viability[1].

Table 2: Induction of Apoptosis in HeLa Cells by this compound

| This compound Concentration (mg/L) | Rate of Apoptosis (%) |

| 50 | 25.3 |

| 100 | Increased from 50 mg/L |

| 200 | 52.6 |

Apoptosis rates were determined after 48 hours of treatment[1].

Table 3: Effect of this compound on Cell Cycle Distribution in HeLa Cells

| This compound Concentration (mg/L) | Cell Population in G2/M Phase |

| 50 | Increased compared to control |

| 100 | Further increased |

| 200 | Significant increase |

Cell cycle distribution was analyzed after 48 hours of treatment[1].

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate reproducibility.

Cell Culture and Treatment

-

Cell Line: Human cervical cancer cell line (HeLa).

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at the desired final concentrations (50, 100, and 200 mg/L). Control cells are treated with an equivalent amount of the vehicle.

Cell Viability Assay (Sulforhodamine B - SRB Assay)

-

Seed HeLa cells in a 96-well plate at a density of 1.0 × 10^4 cells/well and allow them to attach for 24 hours.

-

Treat the cells with various concentrations of this compound (50, 100, 200 mg/L) or vehicle control and incubate for 24, 48, or 72 hours.

-

Fix the cells by adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.

-

Wash the plate five times with tap water and allow it to air dry.

-

Stain the cells with 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

-

Wash the plate five times with 1% acetic acid to remove unbound dye and allow it to air dry.

-

Solubilize the bound dye by adding 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

-

Measure the absorbance at 510 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

Apoptosis Analysis (Annexin V-FITC/Propidium Iodide - PI Staining)

-

Seed HeLa cells in a 6-well plate and treat with this compound (50, 100, 200 mg/L) for 48 hours.

-

Harvest the cells by trypsinization and wash them with ice-cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry. Annexin V-FITC positive, PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic.

Cell Cycle Analysis (Propidium Iodide - PI Staining)

-

Seed HeLa cells and treat with this compound (50, 100, 200 mg/L) for 48 hours.

-

Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the DNA content of the cells by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.

Western Blot Analysis

-

Treat HeLa cells with this compound (50, 100, 200 mg/L) for 48 hours.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies and dilutions are provided in Table 4.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Table 4: Recommended Primary Antibodies for Western Blotting

| Target Protein | Host | Type | Catalog Number (Example) | Dilution |

| Bcl-2 | Mouse | Monoclonal | 13-8800 (Thermo Fisher) | 0.5-1 µg/mL |

| Bax | Rabbit | Polyclonal | ab32503 (Abcam) | 1:1000 |

| Cleaved Caspase-3 | Rabbit | Polyclonal | 9661 (Cell Signaling) | 1:1000 |

| Phospho-CDK1 (Tyr15) | Rabbit | Polyclonal | PA5-17873 (Thermo Fisher) | Assay-dependent |

| β-actin (Loading Control) | Mouse | Monoclonal | ab8226 (Abcam) | 1:5000 |

Signaling Pathways and Mechanisms of Action

This compound exerts its effects on HeLa cells through the modulation of key signaling pathways involved in apoptosis and cell cycle regulation.

Mitochondrial-Mediated Apoptosis Pathway

This compound induces apoptosis in HeLa cells primarily through the intrinsic mitochondrial pathway. This is characterized by a decrease in the mitochondrial membrane potential and an altered expression of Bcl-2 family proteins. Specifically, this compound downregulates the anti-apoptotic protein Bcl-2 and upregulates the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death.

Caption: Mitochondrial-mediated apoptosis pathway induced by this compound in HeLa cells.

G2/M Cell Cycle Arrest

This compound treatment leads to the accumulation of HeLa cells in the G2/M phase of the cell cycle. This cell cycle arrest is associated with an increase in the phosphorylation of CDK1 at Tyr15. Phosphorylation at this site is inhibitory for CDK1 activity, which is a key regulator of the G2/M transition. By inhibiting CDK1, this compound prevents the cells from entering mitosis, thereby halting cell division.

Caption: G2/M cell cycle arrest pathway induced by this compound in HeLa cells.

Experimental Workflow Overview

The following diagram illustrates the general workflow for investigating the in vitro effects of this compound on HeLa cells.

Caption: General experimental workflow for studying this compound's effects on HeLa cells.

Conclusion

The collective evidence strongly suggests that this compound possesses significant anti-cancer properties against human cervical adenocarcinoma cells in vitro. Its ability to induce apoptosis through the mitochondrial pathway and cause G2/M cell cycle arrest highlights its potential as a therapeutic agent. Further in vivo studies are warranted to validate these findings and to elucidate the broader pharmacological profile of this compound. This guide provides a foundational resource for researchers aiming to build upon the existing knowledge of this compound's effects on HeLa cells.

References

An In-depth Technical Guide to Euphornin Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Euphornin, a natural compound isolated from Euphorbia helioscopia, has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines. This technical guide provides a comprehensive overview of the current understanding of this compound's molecular targets and the validation of its mechanism of action. We delve into the signaling pathways modulated by this compound, present quantitative data on its cytotoxic effects, and provide detailed experimental protocols for key validation assays. This document is intended to serve as a valuable resource for researchers in oncology and drug discovery, facilitating further investigation into the therapeutic potential of this compound.

Introduction

Natural products have long been a crucial source of novel therapeutic agents, particularly in the field of oncology. This compound, a diterpenoid, has emerged as a promising anti-cancer compound.[1] This guide synthesizes the existing research on this compound, focusing on the identification of its molecular targets and the experimental validation of its biological activities. The primary mechanism of action of this compound appears to be the induction of apoptosis through the intrinsic (mitochondrial) and extrinsic pathways, as well as the induction of cell cycle arrest at the G2/M phase.[1] Furthermore, recent studies suggest a potential role for Estrogen Receptor 1 (ESR1) in mediating this compound's effects on the MDM2-p53 signaling pathway.

Target Identification

The precise molecular target of this compound is still under investigation; however, several studies point towards key proteins involved in apoptosis and cell cycle regulation.

Primary Putative Target: Estrogen Receptor 1 (ESR1)

A network pharmacology and molecular docking study has identified Estrogen Receptor 1 (ESR1) as a high-affinity target for this compound.[2] This interaction is proposed to be a key event in initiating the downstream anti-cancer effects of the compound. However, it is important to note that direct experimental validation of this compound binding to ESR1 and the corresponding binding affinity is yet to be published.

Downstream Effectors

Regardless of the primary target, the observable effects of this compound converge on the modulation of several key signaling pathways:

-

Bcl-2 Family Proteins: this compound treatment leads to a significant alteration in the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins, favoring apoptosis.[1]

-

Caspase Cascade: The compound activates a cascade of caspases, including caspase-3, -8, -9, and -10, which are the executioners of apoptosis.[1]

-

MDM2-p53 Pathway: By potentially targeting ESR1, this compound is suggested to influence the MDM2-p53 signaling axis, leading to the stabilization and activation of the tumor suppressor p53.[2]

Target Validation

The anti-cancer effects of this compound have been validated through a series of in vitro experiments, primarily focusing on its ability to induce apoptosis and cell cycle arrest in cancer cells.

Cytotoxicity Data

The cytotoxic effects of this compound have been quantified in various cancer cell lines, with the half-maximal inhibitory concentration (IC50) values summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |

| HeLa | Cervical Cancer | 3.1 | Not Specified | [3] |

| MDA-MB-231 | Breast Cancer | 13.4 | Not Specified | [3] |

| LA795 | Lung Adenocarcinoma | 28.6 | Not Specified | [3] |

| HL-60 | Promyelocytic Leukemia | >100 | Not Specified | [3] |

| A-549 | Lung Carcinoma | >100 | Not Specified | [3] |

Table 1: IC50 Values of this compound in Various Cancer Cell Lines.

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound.

Caption: A logical workflow for the in vitro validation of this compound's anti-cancer activity.

Caption: The signaling cascade of this compound-induced apoptosis.

Caption: The proposed mechanism of this compound's action on the p53 pathway via ESR1.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the validation of this compound's biological activity.

Annexin V/PI Apoptosis Assay

This assay is used to quantify the percentage of cells undergoing apoptosis.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-buffered saline (PBS)

-

Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

-

Propidium Iodide (PI) solution

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with varying concentrations of this compound for the desired time period.

-

Harvest cells by trypsinization and collect the cell suspension.

-

Wash the cells twice with ice-cold PBS and centrifuge at 500 x g for 5 minutes.

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

-

70% Ethanol (ice-cold)

-

PBS

-

RNase A solution

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Following treatment with this compound, harvest and wash the cells with PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining solution containing PI and RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples using a flow cytometer.

Western Blot for Bax and Bcl-2

This technique is used to determine the relative protein levels of Bax and Bcl-2.

Materials:

-

RIPA lysis buffer with protease inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-Bax, anti-Bcl-2, anti-β-actin)

-

HRP-conjugated secondary antibody

-

ECL chemiluminescence substrate

Procedure:

-

Lyse the this compound-treated and control cells in RIPA buffer on ice.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities to determine the Bax/Bcl-2 ratio.

Cytochrome c Release Assay

This assay detects the translocation of cytochrome c from the mitochondria to the cytosol, a key event in the intrinsic apoptotic pathway.

Materials:

-

Digitonin

-

Mitochondria isolation kit (optional, for subcellular fractionation)

-

Antibodies for cytochrome c

-

Western blot reagents or ELISA kit

Procedure (via Western Blot of subcellular fractions):

-

Treat cells with this compound to induce apoptosis.

-

Harvest the cells and gently homogenize them in a buffer that maintains mitochondrial integrity.

-

Separate the cytosolic and mitochondrial fractions by differential centrifugation.

-

Perform a Western blot on both fractions as described in section 4.3, using an antibody against cytochrome c.

-

An increase in cytochrome c in the cytosolic fraction and a corresponding decrease in the mitochondrial fraction indicates its release.

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a potent inducer of apoptosis and cell cycle arrest in cancer cells. Its mechanism of action involves the modulation of the mitochondrial apoptotic pathway, characterized by an increased Bax/Bcl-2 ratio and subsequent caspase activation. The proposed targeting of ESR1 and its influence on the MDM2-p53 pathway presents an exciting avenue for further research.

Future studies should focus on:

-

Direct Target Identification: Employing techniques such as affinity chromatography, cellular thermal shift assay (CETSA), or drug affinity responsive target stability (DARTS) to definitively identify the direct binding partners of this compound.

-

In Vivo Efficacy: Evaluating the anti-tumor efficacy of this compound in animal models to translate the in vitro findings to a preclinical setting.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing this compound analogs to optimize its potency and selectivity.

References

The Origin and Bioactivity of Euphornin: A Technical Whitepaper for Drug Discovery Professionals

Abstract

Euphornin, a principal bioactive diterpenoid isolated from Euphorbia helioscopia, has emerged as a compound of significant interest in oncological research. This technical guide provides an in-depth overview of its origin, isolation, and characterized biological activities, with a primary focus on its anticancer mechanisms. Quantitative data from key studies are systematically presented, and detailed experimental protocols are provided to facilitate reproducibility and further investigation. Furthermore, this document employs visualizations of critical signaling pathways and workflows to offer a clear and comprehensive understanding of this compound's molecular interactions and therapeutic potential.

Introduction

Euphorbia helioscopia L., commonly known as sun spurge, is a plant species with a history of use in traditional Chinese medicine for a variety of ailments, including edema, tuberculosis, and cancer.[1][2] Phytochemical investigations into this plant have led to the isolation of numerous compounds, with the diterpenoid this compound being one of the most abundant and biologically active constituents.[2][3][4] Early research has highlighted its potent cytotoxic effects against various cancer cell lines, prompting a deeper exploration into its mechanisms of action.[1][5][6] This whitepaper serves as a technical resource for researchers and drug development professionals, consolidating the current knowledge on this compound and providing a foundation for future preclinical and clinical development.

Origin, Isolation, and Characterization

Botanical Source

This compound is naturally derived from Euphorbia helioscopia, a herbaceous annual plant belonging to the Euphorbiaceae family.[7] This species is widely distributed across temperate regions of Europe and Asia.[8][9]

Extraction and Isolation Protocol

The isolation of this compound from E. helioscopia is a multi-step process involving solvent extraction and chromatographic purification. The general workflow is as follows:

-

Extraction : The air-dried, powdered whole plant is typically extracted with 95% ethanol at an elevated temperature (e.g., 60°C). The resulting ethanol solvent is then evaporated under reduced pressure to yield a crude extract.[10]

-

Partitioning : The crude extract is dissolved and sequentially partitioned with solvents of increasing polarity, such as petroleum ether and ethyl acetate, to separate compounds based on their solubility.[10]

-

Chromatographic Purification : The ethyl acetate fraction, which is rich in diterpenoids, is subjected to a series of column chromatography techniques. These include:

-

Silica Gel Column Chromatography : Used for initial fractionation of the extract.[10][11]

-

Sephadex LH-20 Column Chromatography : Employed for further purification, often with a chloroform-methanol solvent system.[10][11]

-

Reversed-Phase (Rp-18) Column Chromatography : Utilized for final purification of this compound.[10][11]

-

-

Structural Elucidation : The definitive structure of the purified this compound (Molecular Formula: C₃₃H₄₄O₉) is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (ESI-MS, EI-MS).[4][11][12]

Below is a diagram illustrating the general workflow for the isolation and analysis of this compound.

Anticancer Activity and Molecular Mechanisms

The primary therapeutic potential of this compound investigated to date lies in its anticancer properties. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, most notably human cervical adenocarcinoma (HeLa) and mice lung adenocarcinoma (LA795).[1][5] The anticancer effects are primarily mediated through the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis

This compound triggers programmed cell death in cancer cells through a multi-faceted approach involving both the intrinsic (mitochondrial) and extrinsic (caspase-mediated) apoptotic pathways.[1]

-

Mitochondrial Pathway Activation : A critical event in this compound-induced apoptosis is the disruption of mitochondrial integrity. This is achieved by altering the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family.[1] Specifically, this compound treatment leads to an increased expression of Bax (pro-apoptotic) and a decreased expression of Bcl-2 (anti-apoptotic), resulting in a reduced Bax/Bcl-2 ratio.[1][13] This shift promotes the loss of mitochondrial membrane potential (MMP) and the subsequent release of cytochrome c from the mitochondria into the cytoplasm.[1]

-

Caspase Cascade Activation : The release of cytochrome c initiates the caspase cascade. Cytoplasmic cytochrome c, in conjunction with Apaf-1, activates caspase-9, the initiator caspase of the intrinsic pathway.[1] Concurrently, this compound has been shown to increase the levels of cleaved (active) caspase-8 and caspase-10, which are the initiator caspases of the extrinsic, death receptor-mediated pathway.[1][14] The activation of these initiator caspases converges on the activation of caspase-3, the primary executioner caspase, which then cleaves various cellular substrates, leading to the characteristic morphological changes of apoptosis.[1]

The signaling cascade for this compound-induced apoptosis is depicted below.

Cell Cycle Arrest

In addition to inducing apoptosis, this compound exerts cytostatic effects by arresting the cell cycle at the G2/M transition phase.[1][13] This prevents cancer cells from entering mitosis and further proliferating. The mechanism underlying this cell cycle arrest involves the modulation of key regulatory proteins. Specifically, treatment with a high concentration of this compound has been shown to increase the level of phosphorylated Cyclin-Dependent Kinase 1 (CDK1) at the Tyr15 residue.[1][13] Phosphorylation at this site is inhibitory, and its increase prevents the activation of the CDK1/Cyclin B complex, which is essential for entry into mitosis, thereby causing cells to accumulate in the G2 phase.[1]

The mechanism of G2/M arrest is illustrated in the following diagram.

Quantitative Data Summary

The biological effects of this compound have been quantified in several studies. The following tables summarize the key findings.

Table 1: Cytotoxic and Proliferative Effects of this compound

| Cell Line | Concentration | Incubation Time (h) | Effect | Reference |

|---|---|---|---|---|

| HeLa | 50-200 mg/L | 24, 48, 72 | Dose- and time-dependent inhibition of cell viability.[1] | [1] |

| HeLa | 50-200 mg/L | 48 | Dose-dependent increase in apoptosis rate (25.3% to 52.6%).[1] | [1] |

| LA795 | 1, 10, 100 mg/mL | Not specified | Inhibition of cell proliferation. | [13] |

| HL-60 | Not specified | Not specified | Cytotoxic with an IC50 of 13.1 ± 1.8 μM. | [15] |

| SMMC-7721 | Not specified | Not specified | Cytotoxic with an IC50 of 14.3 ± 2.2 μM. |[15] |

Table 2: Effect of this compound on Apoptosis-Related Protein Expression in HeLa Cells (48h treatment)

| Protein | Concentration (mg/L) | Observed Change | Reference |

|---|---|---|---|

| Bcl-2 | 50, 100, 200 | Dose-dependent decrease. | [1] |

| Bax | 50, 100, 200 | Dose-dependent increase. | [1] |

| Cytoplasmic Cytochrome c | 50, 100, 200 | Dose-dependent increase. | [1] |

| Cleaved Caspase-3 | 50, 100, 200 | Dose-dependent increase. | [1][14] |